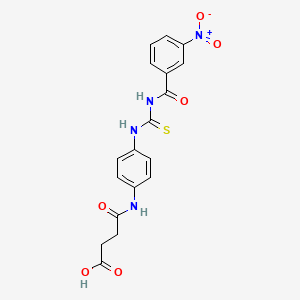

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

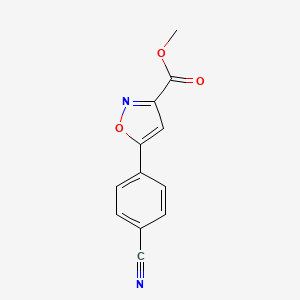

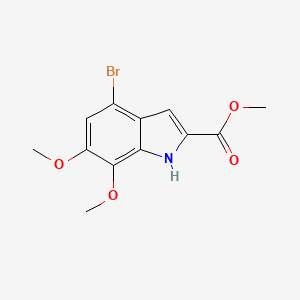

This compound is a hydrazone derivative, which means it likely contains a functional group characterized by the formula R1R2C=NNH2. Hydrazones are typically used in organic synthesis for the identification and characterization of aldehydes and ketones .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a hydrazine with an aldehyde or ketone. In this case, the aldehyde would be 3-Nitrobenzenecarbaldehyde and the hydrazine would be N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazine .Chemical Reactions Analysis

Hydrazones are known to undergo a variety of chemical reactions, including oxidation and reduction, formation of hydrazides, and reaction with halogenating agents .Scientific Research Applications

Synthesis and Structural Properties

- Hydrazone compounds like 3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone are often synthesized through condensation reactions involving aldehydes and hydrazides (Mao & Dai, 2010). These molecules are known to adopt specific configurations and form intermolecular hydrogen bonds, contributing to their structural stability and potential applications in various fields.

Potential Antimicrobial Applications

- Some hydrazone derivatives, similar in structure to the compound , have demonstrated antimicrobial activity. For instance, certain hydrazide–hydrazones showed strong bactericidal effects, especially against Staphylococcus spp., indicating their potential as antimicrobial agents (Paruch et al., 2020).

Synthesis Methods and Biological Activity

- Various synthesis methods for hydrazones and related compounds, including quinazolines, have been explored. These methods, such as solution-based synthesis and mechanosynthesis, are crucial for producing compounds with potential cytotoxic and antimicrobial activities against specific cancer cell lines and bacterial strains (Pisk et al., 2020).

Chemical Interactions and Reactions

- Hydrazone compounds are involved in various chemical reactions, such as cyclocondensation with aromatic aldehydes, leading to the formation of complex structures like pyrazoloquinolines or triazinoquinolines. These reactions and the resulting structures are influenced by the electronic nature of substituents in the aromatic hydrazones (Uehata et al., 2002).

Crystal Structure and Fungicidal Activity

- The crystal structure of hydrazone compounds, including their planarity and intermolecular hydrogen bonds, contributes to their stability and potential biological activity. Some hydrazones have shown good fungicidal activity against specific pathogens (Da-ting et al., 2013).

Nonlinear Optical Properties

- Certain hydrazones exhibit nonlinear optical properties, which could be leveraged in optical device applications such as optical limiters and switches. These properties are characterized by parameters like the nonlinear refractive index and absorption coefficient (Naseema et al., 2010).

Molecular Structure and Electronic Properties

- Acetylhydrazone derivatives of quinazoline, related to the compound of interest, have distinct molecular structures and electronic properties. The stability of their isomers and intramolecular hydrogen bonding interactions are crucial for their electronic and spectroscopic characteristics (Hagar et al., 2013).

Safety and Hazards

Mechanism of Action

Target of action

The compound contains a nitrobenzene moiety, which is a common structure in many pharmaceuticals and industrial chemicals . The nitro group (−NO2) is a very important class of nitrogen derivatives . .

Mode of action

The mode of action would depend on the specific biological target of the compound. Nitrobenzene compounds can undergo various reactions, including reduction to amines .

Biochemical pathways

The compound might interact with various biochemical pathways depending on its specific targets. Nitrobenzene is known to undergo nitration, a common reaction in aromatic compounds .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure and the biological system it interacts with. Nitrobenzene compounds are known to have high dipole moments, which could influence their pharmacokinetic properties .

properties

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N5O2/c17-16(18,19)15-21-13-7-2-1-6-12(13)14(22-15)23-20-9-10-4-3-5-11(8-10)24(25)26/h1-9H,(H,21,22,23)/b20-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYGPCPHTYWRMD-AWQFTUOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitrobenzenecarbaldehyde N-(2-(trifluoromethyl)-4-quinazolinyl)hydrazone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-3-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}pyridazine](/img/structure/B2380314.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)

![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)

![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)benzenecarboxamide](/img/structure/B2380331.png)